Cas no 1895438-94-4 (1-3-(methoxymethyl)phenylcyclobutan-1-amine)

1-(3-(Methoxymethyl)phenyl)cyclobutan-1-amine is a cyclobutylamine derivative featuring a methoxymethyl-substituted phenyl group. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its structural rigidity and functional versatility. The cyclobutane ring provides conformational constraint, which can enhance binding affinity in medicinal chemistry applications, while the methoxymethyl group offers potential for further derivatization. Its amine functionality allows for incorporation into larger molecular frameworks or use as a building block in drug discovery. The compound's balanced lipophilicity and steric profile make it a useful intermediate in the development of bioactive molecules, particularly in CNS-targeted or receptor-modulating agents.
1-3-(methoxymethyl)phenylcyclobutan-1-amine structure
1895438-94-4 structure
Product name:1-3-(methoxymethyl)phenylcyclobutan-1-amine
CAS No:1895438-94-4
MF:C12H17NO
Molecular Weight:191.269483327866
CID:6349377
PubChem ID:117282705

1-3-(methoxymethyl)phenylcyclobutan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-3-(methoxymethyl)phenylcyclobutan-1-amine
    • 1895438-94-4
    • EN300-1839607
    • 1-[3-(methoxymethyl)phenyl]cyclobutan-1-amine
    • インチ: 1S/C12H17NO/c1-14-9-10-4-2-5-11(8-10)12(13)6-3-7-12/h2,4-5,8H,3,6-7,9,13H2,1H3
    • InChIKey: OIBSYFUTCTWYOJ-UHFFFAOYSA-N
    • SMILES: O(C)CC1=CC=CC(=C1)C1(CCC1)N

計算された属性

  • 精确分子量: 191.131014166g/mol
  • 同位素质量: 191.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 189
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 35.2Ų

1-3-(methoxymethyl)phenylcyclobutan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1839607-2.5g
1-[3-(methoxymethyl)phenyl]cyclobutan-1-amine
1895438-94-4
2.5g
$2351.0 2023-09-19
Enamine
EN300-1839607-5.0g
1-[3-(methoxymethyl)phenyl]cyclobutan-1-amine
1895438-94-4
5g
$3812.0 2023-05-23
Enamine
EN300-1839607-1.0g
1-[3-(methoxymethyl)phenyl]cyclobutan-1-amine
1895438-94-4
1g
$1315.0 2023-05-23
Enamine
EN300-1839607-0.1g
1-[3-(methoxymethyl)phenyl]cyclobutan-1-amine
1895438-94-4
0.1g
$1056.0 2023-09-19
Enamine
EN300-1839607-1g
1-[3-(methoxymethyl)phenyl]cyclobutan-1-amine
1895438-94-4
1g
$1200.0 2023-09-19
Enamine
EN300-1839607-0.5g
1-[3-(methoxymethyl)phenyl]cyclobutan-1-amine
1895438-94-4
0.5g
$1152.0 2023-09-19
Enamine
EN300-1839607-10.0g
1-[3-(methoxymethyl)phenyl]cyclobutan-1-amine
1895438-94-4
10g
$5652.0 2023-05-23
Enamine
EN300-1839607-0.25g
1-[3-(methoxymethyl)phenyl]cyclobutan-1-amine
1895438-94-4
0.25g
$1104.0 2023-09-19
Enamine
EN300-1839607-0.05g
1-[3-(methoxymethyl)phenyl]cyclobutan-1-amine
1895438-94-4
0.05g
$1008.0 2023-09-19
Enamine
EN300-1839607-5g
1-[3-(methoxymethyl)phenyl]cyclobutan-1-amine
1895438-94-4
5g
$3479.0 2023-09-19

1-3-(methoxymethyl)phenylcyclobutan-1-amine 関連文献

1-3-(methoxymethyl)phenylcyclobutan-1-amineに関する追加情報

Introduction to 1-3-(methoxymethyl)phenylcyclobutan-1-amine (CAS No. 1895438-94-4)

1-3-(methoxymethyl)phenylcyclobutan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1895438-94-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a cyclobutane ring fused with a phenyl group substituted with a methoxymethyl moiety, exhibits unique structural and functional properties that make it a valuable candidate for further investigation in drug discovery and development.

The structural framework of 1-3-(methoxymethyl)phenylcyclobutan-1-amine combines the rigidity of the cyclobutane ring with the aromaticity of the phenyl ring, creating a scaffold that may influence its biological activity. The presence of the methoxymethyl group at the 3-position of the phenyl ring introduces a polar functional group, potentially enhancing solubility and interaction with biological targets. This combination of structural features positions the compound as a promising candidate for exploring novel pharmacological pathways.

In recent years, there has been growing interest in cycloalkyl-substituted aromatic compounds due to their potential to modulate biological processes. The cyclobutane ring, in particular, has been shown to improve metabolic stability and binding affinity in drug molecules. Studies have demonstrated that such structures can serve as effective scaffolds for developing small-molecule inhibitors and activators. The 1-3-(methoxymethyl)phenylcyclobutan-1-amine molecule aligns with this trend, offering a unique platform for medicinal chemists to explore.

One of the most compelling aspects of 1-3-(methoxymethyl)phenylcyclobutan-1-amine is its potential in targeting enzyme systems involved in critical biological pathways. For instance, the phenyl ring can interact with hydrophobic pockets in enzymes, while the cyclobutane ring can provide steric constraints that enhance binding specificity. This dual interaction mechanism suggests that the compound may exhibit potent activity against a range of therapeutic targets.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions, allowing researchers to design compounds with optimized properties. The 1-3-(methoxymethyl)phenylcyclobutan-1-amine structure has been subjected to virtual screening and molecular docking studies to identify potential binding sites in protein targets. These studies have revealed promising interactions with enzymes implicated in inflammation, cancer, and neurodegenerative diseases, highlighting its therapeutic potential.

The synthesis of 1-3-(methoxymethyl)phenylcyclobutan-1-amine presents an interesting challenge due to the complexity of its framework. Traditional synthetic routes involve multi-step reactions, including cyclization and functional group transformations. However, recent innovations in synthetic methodologies have made it possible to access such structures more efficiently. Techniques such as transition-metal-catalyzed reactions and organometallic chemistry have been employed to streamline the synthesis process, reducing both time and cost.

Once synthesized, 1-3-(methoxymethyl)phenylcyclobutan-1-amine undergoes rigorous characterization to confirm its identity and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are employed to elucidate its structure. These studies not only validate the synthetic success but also provide insights into its conformational preferences and dynamic behavior.

The pharmacological evaluation of 1-3-(methoxymethyl)phenylcyclobutan-1-amine involves testing its activity against various biological targets using both in vitro and in vivo models. Initial studies have shown promising results in cell-based assays, where the compound demonstrates inhibitory effects on key enzymes involved in disease pathways. Further preclinical studies are underway to assess its efficacy and safety profile in animal models.

The potential applications of 1-3-(methoxymethyl)phenylcyclobutan-1-amine extend beyond traditional therapeutic areas. Its unique structural features make it an attractive candidate for developing novel agrochemicals and industrial chemicals. By leveraging its interactions with biological systems, researchers aim to create compounds that can modulate plant growth and protect against pests without harming the environment.

In conclusion, 1-3-(methoxymethyl)phenylcyclobutan-1-amine (CAS No. 1895438-94-4) represents a significant advancement in pharmaceutical chemistry. Its structural complexity and functional diversity make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine and agriculture.

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